2-(5-Methylpyridin-2-yl)acetic acid
Overview
Description
2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(5-Methylpyridin-2-yl)acetic acid is1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
. This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .
Scientific Research Applications
Synthesis and Physical-Chemical Properties : Research focused on synthesizing derivatives of 2-(5-Methylpyridin-2-yl)acetic acid and studying their physical and chemical properties. For instance, new derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids were synthesized and their physical-chemical constants and structures were confirmed using methods like NMR and IR-spectroscopy (Salionov, 2015).
Large-Scale Synthesis : Techniques for efficient, large-scale synthesis of compounds related to 2-(5-Methylpyridin-2-yl)acetic acid have been developed. This includes the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, indicating the compound's role in facilitating large-scale organic synthesis processes (Morgentin et al., 2009).
Structural Studies : Structural studies of derivatives, such as the synthesis and structural assessment of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been conducted. These studies include understanding the molecular conformations in solution and crystal forms, which is critical for designing compounds with desired properties (Chui et al., 2004).
Insecticidal Activity : Some derivatives of 2-(5-Methylpyridin-2-yl)acetic acid have been explored for their insecticidal properties. For example, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid showcased potential insecticidal activities (Holla et al., 2004).
Optical Properties and Sensing Applications : Studies on the optical properties of certain derivatives, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, have been conducted. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and as laser dyes (Grummt et al., 2007).
properties
IUPAC Name |
2-(5-methylpyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHTUJMBDHMENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597761 | |
Record name | (5-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyridin-2-yl)acetic acid | |
CAS RN |
848093-05-0 | |
Record name | (5-Methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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